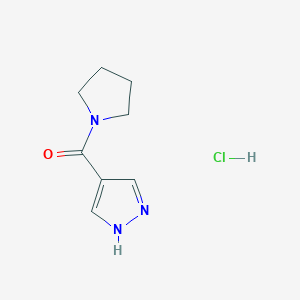![molecular formula C13H16N2S B1524106 2-{1-[(2-Aminophenyl)sulfanyl]cyclopentyl}acetonitrile CAS No. 1269152-20-6](/img/structure/B1524106.png)
2-{1-[(2-Aminophenyl)sulfanyl]cyclopentyl}acetonitrile
Overview
Description
2-{1-[(2-Aminophenyl)sulfanyl]cyclopentyl}acetonitrile: is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound features a cyclopentyl ring substituted with a sulfanyl group and an aminophenyl moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(2-Aminophenyl)sulfanyl]cyclopentyl}acetonitrile typically involves the following steps:
Preparation of Cyclopentyl Acetonitrile: : Cyclopentyl acetonitrile can be synthesized through the reaction of cyclopentanone with acetonitrile in the presence of a suitable catalyst.
Introduction of the Sulfanyl Group: : The sulfanyl group can be introduced by reacting cyclopentyl acetonitrile with thiophenol under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of This compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and real-time monitoring can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2-{1-[(2-Aminophenyl)sulfanyl]cyclopentyl}acetonitrile: undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: : Reduction reactions can lead to the formation of thioethers or amines.
Substitution: : Nucleophilic substitution reactions can occur at the sulfanyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and sodium hypochlorite.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like alkyl halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: : Sulfoxides and sulfones.
Reduction: : Thioethers and amines.
Substitution: : Various derivatives depending on the nucleophile used.
Scientific Research Applications
2-{1-[(2-Aminophenyl)sulfanyl]cyclopentyl}acetonitrile: has a wide range of applications in scientific research, including:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity and interactions with biomolecules.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-{1-[(2-Aminophenyl)sulfanyl]cyclopentyl}acetonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
2-{1-[(2-Aminophenyl)sulfanyl]cyclopentyl}acetonitrile: can be compared to other similar compounds, such as:
2-(1-(Phenylsulfanyl)cyclopentyl)acetonitrile: : Lacks the amino group, resulting in different reactivity and biological activity.
2-(1-(Aminophenyl)sulfanyl)cyclohexylacetonitrile: : Similar structure but with a cyclohexyl ring instead of cyclopentyl, leading to variations in chemical properties.
These comparisons highlight the uniqueness of This compound and its potential for diverse applications.
Properties
IUPAC Name |
2-[1-(2-aminophenyl)sulfanylcyclopentyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2S/c14-10-9-13(7-3-4-8-13)16-12-6-2-1-5-11(12)15/h1-2,5-6H,3-4,7-9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSJBUAODJTMPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC#N)SC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


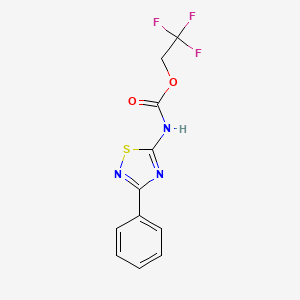
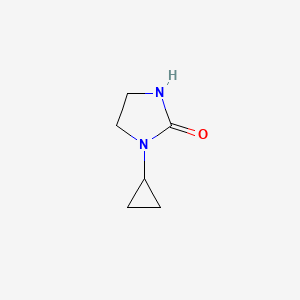
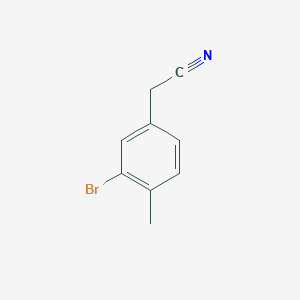
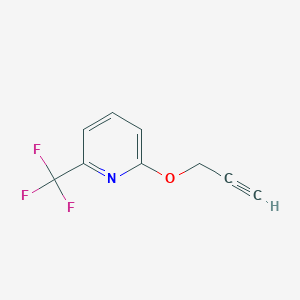
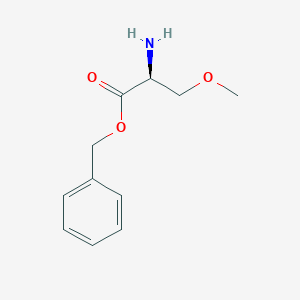
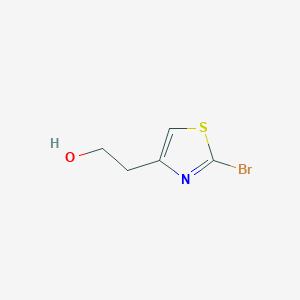
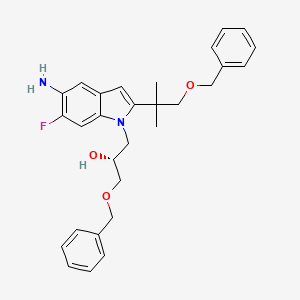
![N-[1-(2-chloroacetyl)piperidin-4-yl]-3-phenylpropanamide](/img/structure/B1524036.png)
![1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine dihydrochloride](/img/structure/B1524038.png)

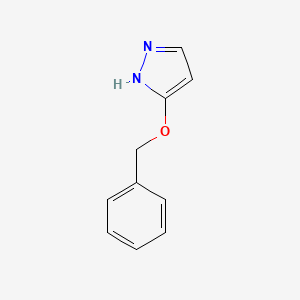

amine](/img/structure/B1524044.png)
